molecular formula C9H8N2O2 B12440323 2-Methoxy-1,6-naphthyridin-5(6H)-one CAS No. 1260672-67-0

2-Methoxy-1,6-naphthyridin-5(6H)-one

Cat. No.: B12440323
CAS No.: 1260672-67-0
M. Wt: 176.17 g/mol
InChI Key: MPLJWVKJXJLRAO-UHFFFAOYSA-N
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Description

2-Methoxy-1,6-naphthyridin-5(6H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine ring system with a methoxy group at the 2-position and a ketone group at the 5-position. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1,6-naphthyridin-5(6H)-one typically involves the following steps:

    Starting Material: The synthesis begins with 1,6-naphthyridine as the starting material.

    Oxidation: The ketone group at the 5-position is introduced through an oxidation reaction, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,6-naphthyridin-5(6H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methanol, sodium methoxide.

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl, cyano, and amide groups.

Scientific Research Applications

2-Methoxy-1,6-naphthyridin-5(6H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-1,6-naphthyridin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: The parent compound without the methoxy and ketone groups.

    2-Methoxy-1,6-naphthyridine: Lacks the ketone group at the 5-position.

    1,6-Naphthyridin-5(6H)-one: Lacks the methoxy group at the 2-position.

Uniqueness

2-Methoxy-1,6-naphthyridin-5(6H)-one is unique due to the presence of both the methoxy and ketone groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1260672-67-0

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-methoxy-6H-1,6-naphthyridin-5-one

InChI

InChI=1S/C9H8N2O2/c1-13-8-3-2-6-7(11-8)4-5-10-9(6)12/h2-5H,1H3,(H,10,12)

InChI Key

MPLJWVKJXJLRAO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)C(=O)NC=C2

Origin of Product

United States

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